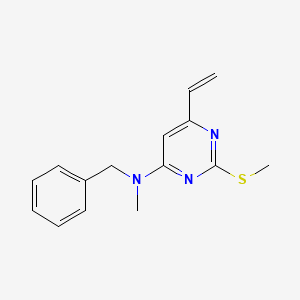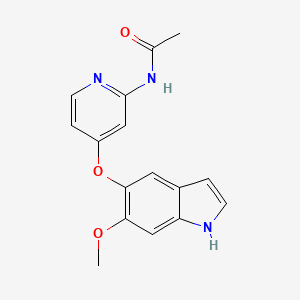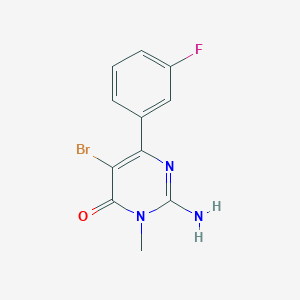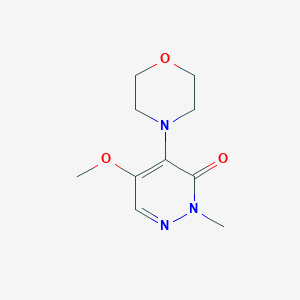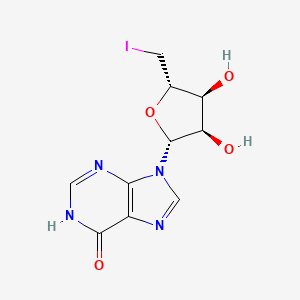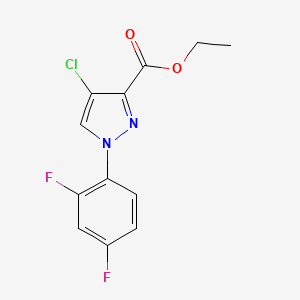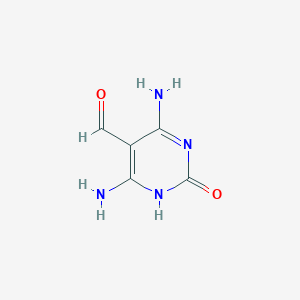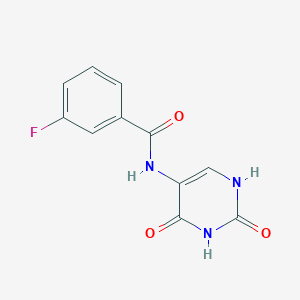
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the Hydroxypropynyl Group: This step can involve the addition of propargyl alcohol to the pyridazinone core under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Influence on Cellular Pathways: Affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Benzylpyridazin-3(2H)-one: Lacks the hydroxypropynyl group.
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one: Lacks the benzyl group.
2-Benzyl-5-(prop-1-yn-1-yl)pyridazin-3(2H)-one: Lacks the hydroxy group.
Uniqueness
2-Benzyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is unique due to the presence of both the benzyl and hydroxypropynyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
825634-11-5 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-benzyl-5-(3-hydroxyprop-1-ynyl)pyridazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c17-8-4-7-13-9-14(18)16(15-10-13)11-12-5-2-1-3-6-12/h1-3,5-6,9-10,17H,8,11H2 |
InChI 键 |
BGAAJHMIDKFRDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


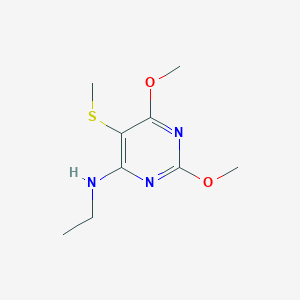
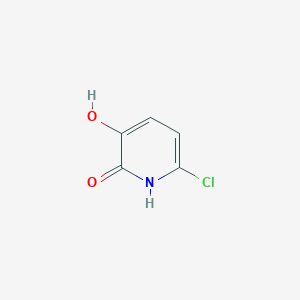
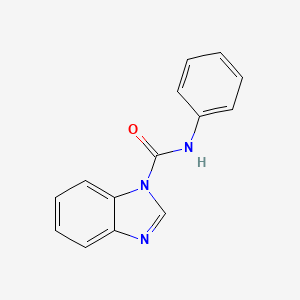
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
